1-Cyclopropyl-3-(2-ethylphenyl)thiourea
Overview
Description
N-cyclopropyl-N’-(2-ethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2-ethylphenyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 2-ethylphenyl isothiocyanate. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to proceed efficiently .
Another method involves the use of elemental sulfur and chloroform to create a thiocarbonyl surrogate, which can then react with cyclopropylamine and 2-ethylphenylamine to form the desired thiourea derivative .
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(2-ethylphenyl)thiourea may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiourea derivatives .
Scientific Research Applications
N-cyclopropyl-N’-(2-ethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2-ethylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader applications.
N,N’-disubstituted thioureas: Compounds with different substituents on the nitrogen atoms, offering varied chemical and biological properties.
Uniqueness
N-cyclopropyl-N’-(2-ethylphenyl)thiourea is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl and 2-ethylphenyl groups can enhance its stability and specificity in interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-3-(2-ethylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-9-5-3-4-6-11(9)14-12(15)13-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJOJLWJUWGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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